molecular formula C6H4Cl2N2O2 B1519758 4-Amino-2,6-dichloronicotinic acid CAS No. 929288-22-2

4-Amino-2,6-dichloronicotinic acid

Cat. No. B1519758
CAS RN: 929288-22-2
M. Wt: 207.01 g/mol
InChI Key: VOVZKEQDQUXIDG-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 . It is used as a reagent in the synthesis of pyrimidine-based scaffolds .


Synthesis Analysis

The synthesis of 4-Amino-2,6-dichloronicotinic acid involves a multi-step reaction. The first step involves the use of lithium aluminium hydride in tetrahydrofuran for 4 hours at 0 - 20 °C. The second step involves the use of manganese (IV) oxide in tetrahydrofuran for 12 hours at 0 - 20 °C .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dichloronicotinic acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 4-Amino-2,6-dichloronicotinic acid is predicted to be 454.4±45.0 °C. Its density is predicted to be 1.705±0.06 g/cm3. It should be stored at temperatures between 2-8°C. Its pKa value is predicted to be 2.51±0.28 .

Scientific Research Applications

Pharmaceuticals

4-Amino-2,6-dichloronicotinic acid: is utilized in the pharmaceutical industry as a precursor for the synthesis of more complex compounds. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound’s ability to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development and manufacturing processes .

Organic Synthesis

In organic chemistry, 4-Amino-2,6-dichloronicotinic acid serves as a versatile building block for the construction of various organic molecules. Its dichloro and amino groups are reactive sites that can undergo substitution reactions, enabling the creation of a wide range of heterocyclic compounds. These synthesized molecules have applications in developing new materials, catalysts, and chemical reagents .

Agrochemicals

The agricultural sector benefits from the use of 4-Amino-2,6-dichloronicotinic acid in the synthesis of agrochemicals. It is involved in the production of herbicides, fungicides, and insecticides. The compound’s chemical structure allows for modifications that can lead to the development of new, more effective, and environmentally friendly crop protection agents .

Dyestuff Industry

In the dyestuff industry, 4-Amino-2,6-dichloronicotinic acid is used as an intermediate in the synthesis of dyes and pigments. Its molecular structure can be incorporated into various dye molecules, contributing to the color properties and stability of the final product. This application is crucial for producing dyes for textiles, inks, and coatings .

Material Science

4-Amino-2,6-dichloronicotinic acid: finds applications in material science, particularly in the development of advanced polymers and composite materials. Its incorporation into polymer chains can enhance the thermal and mechanical properties of materials, making them suitable for high-performance applications in aerospace, automotive, and electronics industries .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it is used to create various chemical entities. Its reactivity allows for the formation of complex molecules that can be used as catalysts, ligands, or synthetic intermediates in a multitude of chemical reactions. This broadens the scope of research and development in synthetic chemistry .

Safety and Hazards

The safety symbols for 4-Amino-2,6-dichloronicotinic acid according to the Globally Harmonized System (GHS) include GHS07. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZKEQDQUXIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670383
Record name 4-Amino-2,6-dichloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dichloronicotinic acid

CAS RN

929288-22-2
Record name 4-Amino-2,6-dichloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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